ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate
Brand Name: Vulcanchem
CAS No.: 6197-08-6
VCID: VC11367918
InChI: InChI=1S/C20H21N3O2S/c1-2-25-19(24)14-7-9-16(10-8-14)23-20(26)21-12-11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,22H,2,11-12H2,1H3,(H2,21,23,26)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate

CAS No.: 6197-08-6

Cat. No.: VC11367918

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate - 6197-08-6

Specification

CAS No. 6197-08-6
Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
IUPAC Name ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate
Standard InChI InChI=1S/C20H21N3O2S/c1-2-25-19(24)14-7-9-16(10-8-14)23-20(26)21-12-11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,22H,2,11-12H2,1H3,(H2,21,23,26)
Standard InChI Key XXPSDCZOKMXQST-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32

Introduction

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include an indole moiety linked to a benzoate ester through a carbamothioylamino group. The presence of these functional groups suggests potential biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Synthesis and Preparation

The synthesis of ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate typically involves a multi-step process. The general approach includes:

  • Starting Materials: The synthesis begins with the preparation of the indole derivative and the benzoate ester.

  • Formation of Carbamothioylamino Linkage: The indole derivative is then linked to the benzoate ester through a carbamothioylamino group, often involving the use of thiourea or its derivatives.

StepReaction ConditionsYield
Formation of Indole DerivativeHeating in ethanol with appropriate catalysts80-90%
Carbamothioylamino Linkage FormationReaction with thiourea derivatives in a suitable solvent70-80%

Biological Activities

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate has been explored for various biological activities due to its structural features. Some potential areas of interest include:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against certain microorganisms.

  • Antioxidant Properties: The indole ring and carbamothioylamino group may contribute to antioxidant activity.

  • Cytotoxicity: The compound's ability to interact with biological systems could lead to cytotoxic effects on cancer cells.

ActivityTested Organisms/CellsResults
AntimicrobialE. coli, S. aureusModerate activity observed
AntioxidantDPPH assaySignificant antioxidant activity
CytotoxicityHuman cancer cell linesPromising cytotoxic effects

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